molecular formula C8H16N2O B6282981 (4-cyclopropylmorpholin-2-yl)methanamine CAS No. 1017114-81-6

(4-cyclopropylmorpholin-2-yl)methanamine

Cat. No.: B6282981
CAS No.: 1017114-81-6
M. Wt: 156.2
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Description

(4-Cyclopropylmorpholin-2-yl)methanamine (CAS 1017114-81-6) is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . It is a versatile morpholine-based building block in medicinal chemistry and pharmaceutical research. This amine-functionalized scaffold is of significant interest for the synthesis of more complex molecules, particularly in the development of receptor-targeted ligands. Scientific literature indicates that this compound and its enantiopure (S)-isomer, available as a stable dihydrochloride salt (CAS 2247088-01-1), serve as key synthons or primary pharmacophores (PPs) in drug discovery efforts . Research has focused on its application in designing and synthesizing novel bitopic ligands for dopamine D2-like receptors, especially the D3 receptor (D3R) . In this context, the this compound structure acts as a critical component that binds to the orthosteric binding site of the receptor, forming the foundation for creating selective receptor antagonists or allosteric modulators . These investigations are crucial for advancing the pharmacological understanding of potential treatments for substance abuse disorders and other central nervous system conditions . The compound should be stored appropriately, and proper safety data sheets should be consulted before use. This product is intended for research and development use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1017114-81-6

Molecular Formula

C8H16N2O

Molecular Weight

156.2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Cyclopropylmorpholin 2 Yl Methanamine

Strategic Approaches to the Morpholine (B109124) Core Formation

The construction of the substituted morpholine core is a critical phase in the synthesis of the target molecule. Modern synthetic methods offer remarkable control over stereochemistry and functional group tolerance, enabling the efficient assembly of this key heterocyclic system.

Stereoselective Cyclization Pathways to Morpholines from 1,2-Amino Alcohols and Related Compounds

The synthesis of chiral morpholines frequently originates from readily available 1,2-amino alcohols. Stereoselective control during the cyclization process is paramount to achieving the desired enantiopure product.

One powerful strategy involves the copper(II)-promoted oxyamination of alkenes. This method facilitates the addition of an alcohol and an amine across a double bond. In the context of morpholine synthesis, an intramolecular addition of a tethered alcohol to an alkene, coupled with an intermolecular reaction with an amine, can produce 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivity. The reaction likely proceeds via the initial addition of the alcohol to the alkene, followed by the coupling of the amine. This approach provides direct access to aminomethyl-functionalized morpholines, which are highly valuable synthons in drug discovery.

The required 1,2-amino alcohol precursors can themselves be synthesized with high stereocontrol. For instance, nih.govnih.gov-Wittig rearrangements of specific 3-aza-allylic alcohol derivatives can yield functionalized 1,2-aminoalcohols with either high syn or anti diastereoselectivity, depending on the chosen anionic stabilizing group. acs.org

A notable copper-catalyzed method for producing 2-aminomethyl morpholines is summarized below.

ReactionCatalystKey FeaturesYieldDiastereoselectivity
Alkene OxyaminationCopper(II) 2-ethylhexanoateIntramolecular alcohol addition, intermolecular amine coupling.Good to ExcellentGenerally High

Metal-Catalyzed Methods for Morpholine Ring Construction (e.g., Pd-catalyzed carboamination, transition metal catalysis)

Transition metal catalysis has become an indispensable tool for constructing heterocyclic rings, offering efficient and selective transformations that are otherwise difficult to achieve. nih.gov Palladium-catalyzed reactions, in particular, have been successfully applied to the synthesis of substituted morpholines.

A key example is the Pd-catalyzed intramolecular carboamination of O-allyl ethanolamines. This strategy allows for the concise, asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohol precursors. The process involves converting N-Boc protected amino alcohols into O-allyl ethanolamines, which then undergo a Pd-catalyzed coupling with an aryl or alkenyl halide to form the morpholine ring. The reaction typically proceeds with high stereocontrol, yielding the cis-disubstituted products as single stereoisomers. Mechanistic studies suggest the reaction pathway involves a syn-aminopalladation of the alkene via a boat-like transition state, followed by reductive elimination to furnish the final product. This modular approach allows for significant variation in the morpholine substituents. ubc.ca

The table below outlines the key steps and outcomes of this palladium-catalyzed strategy. ubc.ca

PrecursorCatalyst SystemProduct TypeYieldStereochemistry
O-allyl ethanolaminePd(dba)₂ / (o-tol)₃Pcis-3,5-disubstituted morpholineModerate to GoodSingle stereoisomer
N-allyl ethanolaminePd(dba)₂ / DPE-Phoscis-2,3-disubstituted morpholineModerate to GoodSingle stereoisomer
O-allyl ethanolaminePd(dba)₂ / DPE-Phostrans-2,5-disubstituted morpholineModerate to GoodSingle stereoisomer

Organocatalytic Enantioselective Procedures for Chiral Morpholines

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. It utilizes small, chiral organic molecules to catalyze enantioselective transformations. Several organocatalytic methods have been developed for the synthesis of chiral morpholines.

Another effective strategy is the asymmetric hydrogenation of dehydromorpholines catalyzed by a rhodium complex with a large-bite-angle bisphosphine ligand (SKP-Rh). This method provides a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org The reaction is scalable and the products can serve as key intermediates for bioactive compounds. nih.gov

A tandem one-pot reaction combining titanium-catalyzed hydroamination of aminoalkyne substrates with a subsequent ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) also provides an efficient route to 3-substituted morpholines with excellent enantiomeric excesses (>95% ee). ubc.caorganic-chemistry.orgacs.orgacs.org

MethodCatalyst TypeKey IntermediateEnantiomeric Excess (ee)
One-pot Chlorination/CyclizationChiral Amine (Organocatalyst)α-chloroaldehyde55-98% nih.gov
Asymmetric HydrogenationBisphosphine-Rhodium ComplexDehydromorpholineup to 99% nih.govrsc.org
Tandem Hydroamination/ATHTi-catalyst then Ru-catalystCyclic Imine>95% acs.orgacs.org

Electrochemical and Green Chemistry Routes to Substituted Morpholines

In line with the principles of sustainable chemistry, electrochemical and green methods for morpholine synthesis have gained significant attention. These approaches often minimize waste, avoid harsh reagents, and offer operational simplicity.

An efficient electrochemical method for synthesizing 2,6-multisubstituted morpholines has been developed, proceeding via an intramolecular etherification. nih.govnih.govorganic-chemistry.org The reaction involves the electrochemical decarboxylation of specific carboxylic acids to generate a carbocation, which then undergoes intramolecular cyclization. nih.gov This operationally simple and scalable method provides access to a wide range of substituted morpholines in yields from 15% to 93%, including sterically hindered 2,2,6,6-tetrasubstituted morpholines that are challenging to synthesize using other strategies. nih.govnih.govnih.gov

From a green chemistry perspective, a one or two-step, redox-neutral protocol has been reported for converting 1,2-amino alcohols into morpholines using inexpensive and simple reagents: ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). acs.orgacs.org This method relies on the selective N-monoalkylation of the amino alcohol by ethylene sulfate. acs.org The process is high-yielding, scalable to over 50 grams, and demonstrates significant environmental and safety benefits over traditional methods. acs.orgacs.org

MethodKey Reagents/SetupScopeYieldReference
Electrochemical Synthesis(+)C/(-)C electrodes, nBu₄NClO₄, AgClO₄2,6-multisubstituted morpholines15-93% nih.gov
Green SynthesisEthylene sulfate, tBuOKVariously substituted morpholines from 1,2-amino alcoholsHigh acs.orgacs.org

Synthesis of the Cyclopropyl (B3062369) Moiety and its Integration

The cyclopropylamine (B47189) unit is a crucial component of the target molecule, valued for the unique conformational constraints and electronic properties it imparts. Advances in synthetic chemistry have provided robust methods for creating this functional group.

Methodological Advances in Cyclopropylamine Derivatization

The synthesis of cyclopropylamines has evolved significantly beyond classical methods like the Curtius rearrangement. acs.org Modern approaches offer greater efficiency, selectivity, and functional group compatibility.

Key methodological advances include:

Kulinkovich Reaction: This reaction, when applied to amides and nitriles, provides a powerful route to the aminocyclopropane moiety. acs.org

Metal-Catalyzed Reactions: The functionalization of C-H bonds using metal catalysts has emerged as a specific and effective method for preparing the cyclopropylamine structure. acs.org

Additions to Cyclopropenes: The addition of amines or their equivalents across the double bond of cyclopropenes is another direct route. acs.org

Classical Cyclopropanation with Nitrogen Functionality: Traditional methods have been adapted to incorporate a nitrogen function directly. These include the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with olefins, with significant progress made in achieving high enantioselectivity. acs.org

Michael-Initiated Ring-Closure (MIRC): This reaction class provides another versatile pathway to construct the cyclopropane (B1198618) ring with an attached amine group. acs.org

These advanced methods provide a toolbox for chemists to synthesize a diverse array of cyclopropylamine derivatives, facilitating their integration into complex molecules like (4-cyclopropylmorpholin-2-yl)methanamine (B1291088). acs.org

Diastereoselective Synthesis of Substituted Cyclopropylamines

The introduction of the cyclopropyl group in a stereocontrolled manner is a critical aspect of the synthesis of this compound. Diastereoselective methods are paramount to control the relative stereochemistry of the substituents on the cyclopropane ring, which significantly influences the biological activity of the final compound.

One prominent strategy for the diastereoselective synthesis of substituted cyclopropylamines involves the use of ketone zinc/copper homoenolates as electrophiles. In this approach, a homoenolate intermediate, which possesses both nucleophilic and electrophilic character, can react with amines to form 1,2-disubstituted cyclopropylamines. The use of CuCN·2LiCl has been reported to be essential for generating a more reactive homoenolate intermediate, facilitating the cyclopropanation reaction. rsc.org A telescoped reaction sequence starting from β-substituted enones can also provide a facile route to these valuable building blocks. rsc.org

Another powerful technique is the photoredox-catalyzed [3+2] cycloaddition of N-sulfonyl cyclopropylamines with electron-deficient olefins. nih.gov This method proceeds through the generation of a nitrogen-centered radical from a sulfonamide aza-anion, followed by strain-induced ring opening and intermolecular addition to an olefin. The subsequent reduction and 5-exo cyclization lead to highly functionalized cyclopentanes, but the principles of radical-mediated C-C bond formation are relevant to the construction of complex architectures involving cyclopropylamines. nih.gov

Ring-Closure Strategies for Cyclopropane Formation

The formation of the cyclopropane ring itself can be achieved through various ring-closure strategies, a cornerstone of synthetic organic chemistry since its discovery. semanticscholar.org Michael Initiated Ring Closure (MIRC) reactions represent a powerful and versatile approach to construct cyclopropane rings with high stereoselectivity. semanticscholar.orgresearchgate.net This method involves a Michael addition of a nucleophile to an activated olefin, followed by an intramolecular nucleophilic substitution to close the three-membered ring. The stereochemical outcome of MIRC reactions can be controlled by employing chiral substrates, chiral nucleophiles, or chiral catalysts. semanticscholar.org

Type-I MIRC reactions utilize nucleophilic addition to electrophilic substrates containing a leaving group. A wide array of nucleophiles, including enolates, are suitable for this transformation. semanticscholar.org In the context of synthesizing precursors for this compound, a suitably functionalized morpholine derivative could act as the nucleophile or be part of the Michael acceptor.

Convergent and Linear Synthesis Strategies for this compound

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Sequential modification of a single starting material.Simpler planning and execution for less complex molecules.Overall yield can be very low for multi-step syntheses.
Convergent Synthesis Independent synthesis of molecular fragments followed by late-stage coupling.Higher overall yields, allows for parallel synthesis of fragments, easier purification of intermediates.Requires more complex planning and the development of reliable coupling reactions.

Introduction of the Methanamine Functionality

The methanamine side chain at the C2 position of the morpholine ring is a key functional handle. This group can be introduced at various stages of the synthesis. One common approach is the reduction of a nitrile group. For instance, a 2-cyanomorpholine derivative can be synthesized and subsequently reduced to the corresponding 2-(aminomethyl)morpholine (B111239) using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Alternatively, the methanamine can be introduced via the reductive amination of a 2-formylmorpholine derivative. This method offers the advantage of potentially introducing substituents on the amine if a primary or secondary amine is used in the reductive amination step.

Coupling Reactions for Assembling the Full Molecular Scaffold

In a convergent synthesis of this compound, a key step would be the coupling of a pre-formed 2-(aminomethyl)morpholine scaffold with a cyclopropylating agent or the coupling of a cyclopropylamine with a suitable morpholine precursor.

The N-cyclopropylation of the morpholine nitrogen can be achieved through several methods. A common approach is the reaction of the secondary amine of the morpholine ring with a cyclopropyl halide or a cyclopropyl sulfonate ester in the presence of a base. Another effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which can be used to form the N-cyclopropyl bond under relatively mild conditions.

Control of Stereochemistry in Multi-Step Synthesis

Maintaining and controlling stereochemistry throughout a multi-step synthesis is crucial. For this compound, there are two key stereocenters: the C2 position of the morpholine ring and the stereochemistry of the cyclopropane ring if it is substituted.

The stereochemistry of the 2-substituted morpholine can be established using asymmetric synthesis methodologies. Asymmetric hydrogenation of a 2-substituted dehydromorpholine using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand, can provide the desired enantiomer of the morpholine core with high enantiomeric excess. semanticscholar.orgrsc.org Alternatively, starting from a chiral pool material, such as a chiral amino alcohol, can set the stereochemistry of the morpholine ring early in the synthesis.

The diastereoselectivity of the cyclopropanation reaction is also critical. As discussed in section 2.2.2, the choice of the cyclopropanation method and the nature of the reactants and catalysts play a pivotal role in determining the relative stereochemistry of the final product.

Precursor Synthesis and Derivatization Strategies for Analogues in Academic Research

The synthesis of analogues of this compound is of significant interest for structure-activity relationship (SAR) studies in academic and industrial research. The modular nature of a convergent synthesis is particularly advantageous for creating a library of analogues.

By varying the building blocks, a wide range of derivatives can be accessed. For example, different substituents can be introduced on the cyclopropane ring by using variously substituted cyclopropylating agents. Similarly, the morpholine ring can be modified. The synthesis of 2- and 3-substituted morpholine congeners can be achieved via the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. nih.govacs.org This strategy allows for the diastereoselective construction of substituted morpholine cores that can then be further elaborated. nih.govacs.org

Furthermore, the methanamine functionality can be derivatized to introduce a variety of functional groups, leading to the generation of amides, sulfonamides, and other amine derivatives, thereby expanding the chemical space around the core scaffold.

Theoretical and Computational Chemistry Investigations of 4 Cyclopropylmorpholin 2 Yl Methanamine

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical calculations offer a powerful lens through which to examine the nuanced structural and electronic characteristics of molecules. For (4-cyclopropylmorpholin-2-yl)methanamine (B1291088), these methods are indispensable for understanding the conformational preferences of the morpholine (B109124) ring, the influence of the cyclopropyl (B3062369) group's inherent strain, and the reactivity of the terminal amine.

Conformation Analysis and Energy Landscapes of the Morpholine Ring System

The morpholine ring, a six-membered saturated heterocycle, is known to exist predominantly in a chair conformation. rsc.orgresearchgate.net However, the orientation of the substituent at the nitrogen atom can lead to two distinct chair conformers: axial and equatorial. Computational studies on morpholine itself have shown that the equatorial conformer is generally more stable than the axial conformer. researchgate.netacs.org This preference is attributed to a more favorable arrangement of the lone pair of electrons on the nitrogen atom and reduced steric hindrance.

Two-dimensional potential energy surfaces (2D PESs) constructed for morpholine reveal that the chair and twisted boat forms, with both equatorial and axial N-H conformations, reside on the global minimum of the ground state (S₀). rsc.org However, experimental and theoretical investigations using techniques like Raman spectroscopy and density functional theory (DFT) calculations have consistently identified the equatorial chair conformer as the predominant form in the pure liquid state. researchgate.net In the case of this compound, the bulky cyclopropyl group attached to the nitrogen atom would further favor the equatorial position to minimize steric interactions. The flexible nature of the morpholine ring, however, allows it to adopt various conformations to facilitate interactions with its environment. nih.gov

The relative energies of different morpholine conformers can be subtle and influenced by the computational method and basis set employed. acs.org For instance, at a vibrational temperature of 128 K, the energy difference between the Chair-Eq and Chair-Ax conformers of morpholine was determined to be between 97 ± 10 and 166 ± 10 cm⁻¹, depending on the use of harmonic or anharmonic potentials in the calculations. acs.org

Below is a table summarizing the relative energies of morpholine conformers based on computational studies:

ConformerRelative Energy (kJ/mol)
Chair-Equatorial0.00
Chair-Axial~1.16 - 1.98
Twisted boat-Axial>> Chair-Axial
Twisted boat-Equatorial>> Twisted boat-Axial

Note: The relative energies are approximate values derived from computational studies on the parent morpholine molecule and can vary based on the level of theory and experimental conditions. The exact values for this compound would require specific calculations.

Computational Studies on Cyclopropyl Ring Strain and its Impact on Reactivity

The cyclopropane (B1198618) ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a considerable deviation from the ideal tetrahedral angle of 109.5°. This inherent strain makes the cyclopropyl group a unique substituent that can profoundly influence the reactivity of adjacent functional groups. chimia.chresearchgate.net Theoretical calculations have been instrumental in quantifying this strain and predicting its chemical consequences.

The high ring strain of cyclopropane contributes to its unusual bonding characteristics, which are often described as having increased p-character in the C-C bonds. This "bent bond" model helps to explain the cyclopropane ring's propensity to undergo ring-opening reactions. chimia.ch The presence of a cyclopropyl group adjacent to a nitrogen atom, as in this compound, is a structural motif of interest in medicinal chemistry, as it can modulate the basicity and nucleophilicity of the nitrogen. acs.org

Computational studies have explored the reactivity of compounds with a cyclopropane ring as a reactive site in nucleophilic substitution reactions. nih.gov These studies compare the activation energies for S(_N)1 and S(_N)2 type reactions, providing insights into the preferred reaction pathways. nih.gov The activation of the cyclopropane ring, often facilitated by adjacent electron-withdrawing or donor groups, is crucial for its participation in chemical transformations. chimia.ch Recent computational and experimental work has highlighted the role of strain-release in driving skeletal reorganizations of cyclopropane-containing molecules. chemrxiv.org

Electronic Structure and Reactivity Predictions of the Amine Functionality

The primary amine group (-CH₂NH₂) in this compound is a key site of reactivity. Computational chemistry provides valuable tools to predict its electronic structure and subsequent chemical behavior. The nitrogen atom of the primary amine possesses a lone pair of electrons, making it a nucleophilic center.

Theoretical studies on primary amines often focus on their reactivity in condensation reactions and as nucleophiles in various chemical transformations. acs.org The electronic properties of the amine, such as its proton affinity and the energy of its highest occupied molecular orbital (HOMO), can be calculated to quantify its reactivity. The HOMO is often localized on the nitrogen lone pair, and its energy level is a good indicator of the amine's ability to donate electrons in a reaction.

The presence of the cyclopropyl and morpholine substituents will electronically influence the primary amine. The electron-donating nature of the alkyl chain and the potential for through-bond or through-space interactions with the morpholine ring can modulate the amine's basicity and nucleophilicity. Theoretical models can be used to investigate these subtle electronic effects and predict how they will impact the amine's role in chemical reactions. Recent electrochemical studies, supported by DFT calculations, have explored the generation of α-amino radicals from hindered primary amines, highlighting the diverse reactivity of this functional group. acs.org

Reaction Mechanism Elucidation for Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for predicting its synthetic utility. Theoretical studies can map out potential energy surfaces for various transformations, identifying transition states and intermediates to elucidate the most favorable reaction pathways.

Investigation of Nucleophilic Behavior of the Amine Group

The primary amine of this compound is expected to be a potent nucleophile. Computational studies can model its reactions with various electrophiles. For instance, the mechanism of amide bond formation, a fundamental reaction of amines, can be investigated by calculating the energy profile for the reaction with a carboxylic acid or its derivative. rsc.org

Theoretical calculations can help to understand the factors governing the nucleophilicity of the amine, including steric hindrance from the adjacent morpholine ring and the electronic influence of the cyclopropyl group. The nucleophilicity of the nitrogen atom in the morpholine ring itself is also a factor to consider, although it is a secondary amine and generally less nucleophilic than the primary amine. rsc.orgresearchgate.net The coordination of the amine group to metal centers is another area where computational studies can provide insight, helping to understand the structure and stability of the resulting complexes. mdpi.com

Theoretical Studies on Intramolecular Cyclization Pathways

The structure of this compound presents the possibility of intramolecular reactions. Theoretical studies can explore potential intramolecular cyclization pathways, which are often synthetically valuable for creating complex heterocyclic structures. mdpi.com

One plausible pathway could involve the nucleophilic attack of the primary amine onto an activated carbon atom within the morpholine ring or even an intramolecular reaction involving the cyclopropyl group under specific conditions. Computational modeling can determine the feasibility of such cyclizations by calculating the activation energies for the proposed steps. nih.gov For instance, theoretical studies on the intramolecular hydroamination and cyclization of aminodienes have shown that the reaction proceeds via a turnover-limiting C-C insertion into a metal-nitrogen bond. acs.org Anodic olefin coupling reactions have also been explored for the synthesis of cyclic amines, with computational analysis helping to rationalize the observed stereochemistry. nih.gov Such studies provide a framework for predicting whether similar intramolecular transformations would be favorable for this compound.

Computational Modeling of Catalytic Transformations

The unique structural combination of a cyclopropyl group, a morpholine ring, and a primary amine in this compound suggests its potential as a ligand or catalyst in various organic transformations. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of such catalytic processes at a molecular level. By modeling the reaction pathways, researchers can predict the feasibility of a transformation, understand the role of the catalyst, and rationalize experimentally observed outcomes.

One area of significant interest is the application of amine-containing molecules as organocatalysts. Theoretical studies on similar amine-catalyzed reactions, such as aldol (B89426) or Michael additions, have provided a general framework for understanding their mechanisms. acs.orgmdpi.comrsc.org These reactions typically proceed through the formation of enamine or iminium ion intermediates. For this compound, computational models can be constructed to explore its efficacy in such transformations.

A hypothetical reaction pathway for an amine-catalyzed aldol reaction involving this compound could be modeled to identify the key transition states and intermediates. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can map out the potential energy surface of the reaction. acs.orgmdpi.com This would involve locating the structures and calculating the energies of the reactants, the enamine intermediate formed from the catalyst and a carbonyl compound, the transition state for the carbon-carbon bond formation, and the final product complex.

Furthermore, computational models can predict the stereoselectivity of a reaction. By comparing the energies of the transition states leading to different stereoisomers, one can predict which product will be favored. The steric bulk and electronic properties of the cyclopropylmorpholinyl moiety would play a critical role in differentiating these transition state energies.

A representative, albeit hypothetical, energy profile for a catalytic transformation facilitated by this compound is presented below. The values are illustrative and based on typical energy barriers observed in similar amine-catalyzed reactions. acs.org

Table 1: Hypothetical DFT-Calculated Relative Free Energies for a Catalytic Aldol Reaction

Reaction StepSpeciesRelative Free Energy (kcal/mol)
1Reactants + Catalyst0.0
2Enamine Intermediate+5.2
3Transition State (C-C formation)+15.8
4Iminium Intermediate-3.4
5Product + Catalyst-10.1

This hypothetical data illustrates the energetic landscape of the catalytic cycle, highlighting the energy barrier that must be overcome for the reaction to proceed.

Predicting Spectroscopic Features and Confirming Structural Hypotheses

Computational chemistry is an indispensable tool for the structural elucidation of newly synthesized compounds like this compound. By predicting spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and comparing them with experimental results, the proposed molecular structure can be confidently confirmed.

NMR Spectroscopy Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically within the framework of DFT. nih.govmdpi.com This approach calculates the isotropic magnetic shielding constants for each nucleus in the molecule. These theoretical values are then converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (TMS).

For a molecule with the complexity of this compound, with its distinct chemical environments for protons and carbons in the cyclopropyl, morpholine, and aminomethyl groups, GIAO calculations can provide a detailed theoretical spectrum. Discrepancies between the predicted and experimental spectra can indicate an incorrect structural assignment or highlight specific conformational effects not accounted for in the computational model.

The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR chemical shifts when appropriate levels of theory and basis sets are employed. mdpi.comnih.gov

Below is a hypothetical comparison of predicted and experimental NMR data for this compound. The predicted values are based on typical accuracies of modern DFT methods.

Table 2: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹³CHypothetical Experimental ¹³CPredicted ¹HHypothetical Experimental ¹H
Morpholine C275.876.13.853.88
Morpholine C367.267.53.65, 3.503.68, 3.52
Morpholine C554.154.42.80, 2.652.83, 2.67
Morpholine C668.068.33.95, 3.803.98, 3.82
Aminomethyl C45.345.62.902.93
Cyclopropyl C (ipso)35.535.81.501.53
Cyclopropyl C (methylene)5.96.20.50, 0.400.53, 0.42

IR Spectroscopy Prediction:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations also provide the intensities of the corresponding absorption bands. For a primary amine like this compound, characteristic N-H stretching vibrations are expected. Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretches. nih.gov The N-H bending vibration (scissoring) is expected around 1580-1650 cm⁻¹. nih.gov Furthermore, the C-N stretching vibrations of the aliphatic amine would appear in the 1020-1250 cm⁻¹ range. nih.gov

DFT calculations can predict the wavenumbers of these vibrations. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. A comparison of the scaled theoretical spectrum with the experimental one provides another layer of structural confirmation.

Table 3: Hypothetical Key Predicted and Experimental IR Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted (Scaled)Hypothetical Experimental
N-H Asymmetric Stretch34453450
N-H Symmetric Stretch33553360
C-H Stretch (Cyclopropyl)30803085
C-H Stretch (Aliphatic)2950-28502955-2855
N-H Bend (Scissoring)16151620
C-N Stretch11251130

By combining the predictive power of computational methods for both NMR and IR spectroscopy, a robust and detailed confirmation of the structure of this compound can be achieved, providing a high degree of confidence in its synthesis and characterization.

Application of 4 Cyclopropylmorpholin 2 Yl Methanamine As a Synthetic Building Block in Academic Research

Utilization in the Synthesis of Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Building blocks containing both a primary amine and a morpholine (B109124) scaffold, such as (4-cyclopropylmorpholin-2-yl)methanamine (B1291088), are valuable starting materials for constructing more complex heterocyclic structures. The primary amine can participate in a variety of cyclization reactions, including condensations with dicarbonyl compounds to form pyridinones or reactions with appropriate precursors to yield oxazolidinones. The cyclopropyl (B3062369) group on the morpholine nitrogen could influence the steric and electronic properties of the resulting heterocyclic systems, potentially leading to unique biological activities or material properties.

While no specific examples involving this compound were found, the general strategies for synthesizing such heterocyclic systems are well-established. For instance, the synthesis of pyridones often involves the condensation of an amine with a β-ketoester or a related dicarbonyl compound, followed by cyclization and aromatization. Similarly, oxazolidinones can be prepared through various methods, including the reaction of amino alcohols with phosgene or its equivalents.

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The primary amine functionality in this compound makes it a suitable component for well-known MCRs such as the Ugi and Passerini reactions.

In a Ugi four-component reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. The use of this compound as the amine component would introduce the cyclopropylmorpholine moiety into the final product, allowing for the rapid generation of a library of diverse compounds with potential biological applications. The Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, could also be adapted to incorporate the structural features of this compound if it were first converted to a suitable isocyanide or carboxylic acid derivative.

Despite the potential of this compound in MCRs, no published studies were identified that specifically utilize this compound in such reactions.

Exploration as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The inherent chirality of the morpholine ring in this compound, which possesses a stereocenter at the C2 position, suggests its potential as a chiral auxiliary. By attaching this molecule to a substrate, it could direct the approach of a reagent to one face of the molecule, leading to the formation of a single enantiomer of the product. After the reaction, the auxiliary could be cleaved and potentially recycled.

Furthermore, the nitrogen and oxygen atoms within the morpholine ring, along with the primary amine, provide potential coordination sites for metal ions. This suggests that this compound could serve as a chiral ligand in asymmetric catalysis. A complex formed between a metal and this chiral ligand could catalyze a variety of reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions, with high enantioselectivity. However, the scientific literature does not currently contain reports of this compound being used in either of these capacities.

Contributions to Complex Molecule Synthesis beyond its Direct Structure

The structural motifs present in this compound—a cyclopropyl group, a morpholine ring, and a primary amine—are found in various biologically active natural products and synthetic compounds. While there is no evidence of this specific compound being used as a direct precursor in the total synthesis of complex molecules, its constituent parts are of significant interest to synthetic chemists.

The cyclopropyl ring is a feature of numerous natural products and is known to impart unique conformational constraints and metabolic stability. The morpholine scaffold is a common feature in many approved drugs due to its favorable physicochemical properties. The aminomethyl group provides a handle for further chemical modifications and is a common linker in medicinal chemistry. Therefore, while this compound itself may not be a direct building block in published complex molecule syntheses, the development of synthetic routes to this and related compounds could be of interest for the synthesis of novel analogs of complex natural products or pharmaceuticals.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Cyclopropylmorpholin 2 Yl Methanamine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the determination of its connectivity and stereochemistry. nih.gov For N-substituted morpholines like (4-cyclopropylmorpholin-2-yl)methanamine (B1291088), NMR is crucial for establishing the relative configuration of the substituents on the morpholine (B109124) ring. nih.gov

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

¹H NMR: The 1D proton NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling constants. For this compound, distinct signals would be expected for the protons of the cyclopropyl (B3062369) group, the morpholine ring, and the aminomethyl group.

¹³C NMR: The 1D carbon NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the proton-proton connectivity within the cyclopropyl and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is critical for establishing the connectivity between different fragments of the molecule, such as linking the cyclopropyl group to the morpholine nitrogen and the aminomethyl group to the C2 position of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignment. It identifies protons that are close in space, regardless of whether they are bonded. For the morpholine ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial substituents by observing through-space interactions. nih.gov For instance, a NOESY correlation between a proton on the cyclopropyl group and specific protons on the morpholine ring can help define the orientation of the N-substituent.

A hypothetical table of expected NMR data is presented below.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H-¹³C)
Cyclopropyl-CH1.80-1.90 (m)55.0-58.0Protons on cyclopropyl CH₂Morpholine C3, C5
Cyclopropyl-CH₂0.40-0.60 (m)5.0-8.0Cyclopropyl CHMorpholine N
Morpholine-H23.00-3.10 (m)55.0-60.0Morpholine-H3, Aminomethyl-CH₂Aminomethyl-C, Morpholine C6
Morpholine-H32.80-2.95 (m), 2.10-2.25 (m)65.0-70.0Morpholine-H2Cyclopropyl-C, Morpholine C5
Morpholine-H52.70-2.85 (m), 2.00-2.15 (m)65.0-70.0Morpholine-H6Cyclopropyl-C, Morpholine C3
Morpholine-H63.80-3.95 (m), 3.50-3.65 (m)70.0-75.0Morpholine-H5Morpholine C2
Aminomethyl-CH₂2.85-3.00 (m)45.0-50.0Morpholine-H2Morpholine C2, C3
Amino-NH₂1.50-1.70 (br s)N/A-Aminomethyl-C, Morpholine C2

Solid-State NMR for Polymorphism and Crystal Structure Analysis

For pharmaceutical compounds, understanding the solid-state structure is critical as different crystalline forms, or polymorphs, can exhibit different physical properties. Solid-state NMR (ssNMR) is a key technique for characterizing these materials, especially when they are not amenable to single-crystal X-ray diffraction. nih.govnih.gov

By analyzing samples under magic-angle spinning (MAS), ssNMR can provide information on the number of distinct molecules in the asymmetric unit of the crystal lattice and probe intermolecular interactions. nih.gov Techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and ¹⁵N. For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms.

Study the molecular conformation and packing in the solid state. youtube.com

Investigate the dynamics of the cyclopropyl and morpholine moieties within the crystal lattice. nih.gov

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Elucidation of Fragmentation Pathways (e.g., α-cleavage of the amine group)

In mass spectrometry, the molecular ion of this compound can undergo characteristic fragmentation upon ionization. For cyclic amines, a common and diagnostic fragmentation pathway is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.org

For this compound, several fragmentation pathways can be predicted:

α-Cleavage at the aminomethyl group: Cleavage of the bond between the aminomethyl carbon and the morpholine C2 carbon would lead to the formation of a stable iminium ion, CH₂=NH₂⁺, with an m/z of 30. libretexts.org This is often a prominent peak in the mass spectra of primary amines.

Ring fragmentation: The morpholine ring itself can undergo fragmentation. A common pathway for cyclic amines involves the loss of small neutral molecules. nih.govyoutube.com For instance, cleavage of the C-O and C-C bonds within the morpholine ring can lead to various fragment ions.

Loss of the cyclopropyl group: The bond between the nitrogen and the cyclopropyl group can cleave, leading to the loss of a cyclopropyl radical and the formation of a charged morpholine-methanamine fragment.

The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the structure of the molecule.

A table of predicted major fragments is shown below.

Predicted Fragment Structure Fragmentation Pathway Hypothetical m/z
[C₈H₁₆N₂O]⁺ (Molecular Ion)Ionization156
[C₇H₁₃N₂O]⁺Loss of CH₃ from ring cleavage141
[C₄H₈NO]⁺Cleavage of cyclopropyl and aminomethyl groups100
[C₃H₅]⁺Cyclopropyl cation41
[CH₄N]⁺α-cleavage at aminomethyl group30

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govspringernature.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. mdpi.com For this compound (C₈H₁₆N₂O), HRMS would be able to distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is crucial for confirming the identity of a new compound and for analyzing complex mixtures. nih.gov

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure Determination

While NMR can determine the relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. ed.ac.uknih.govthieme-connect.de This technique requires a single, high-quality crystal of the compound. researchgate.net

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map can be constructed, revealing the precise positions of each atom in the molecule and in the crystal lattice. ed.ac.uk

For this compound, which is a chiral molecule, X-ray crystallography can:

Unambiguously determine the absolute configuration (R or S) at the C2 chiral center. nih.govresearchgate.net

Provide precise bond lengths, bond angles, and torsion angles.

Reveal the exact conformation of the morpholine ring (e.g., chair, boat) and the orientation of its substituents in the solid state. acs.org

Elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure or if the molecule is crystallized as a salt with a chiral counter-ion of known configuration. researchgate.net The structural information obtained from X-ray crystallography is complementary to the data from NMR and MS, providing a complete and definitive picture of the molecule.

Crystallization Strategies for Complex Organic Molecules

The prerequisite for single-crystal X-ray analysis is the growth of high-quality crystals, a process that can be particularly challenging for complex and conformationally flexible organic molecules. nih.govresearchgate.net Molecules like this compound, which possess multiple rotatable bonds and flexible moieties (the morpholine ring and the cyclopropyl group), can be difficult to crystallize. researchgate.netdoaj.org The presence of multiple conformers in solution can impede the molecular alignment necessary for crystal lattice formation. researchgate.net

Strategies to overcome these challenges involve systematically exploring a wide range of crystallization conditions to find the narrow window that favors nucleation and growth. nih.gov The goal is to guide a concentrated, pure solution of the molecule toward a state of minimum solubility in a slow and controlled manner. nih.gov

Common Crystallization Techniques:

Technique Description Applicability Notes
Slow Evaporation A solution of the compound is left undisturbed in a container with a loose-fitting cap, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization.Simple and widely used; success is highly dependent on solvent choice and evaporation rate.
Solvent Diffusion (Vapor & Liquid) Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. Liquid Diffusion: A layer of the anti-solvent is carefully layered on top of a solution of the compound, allowing for slow mixing at the interface.Provides fine control over the rate of supersaturation, often yielding higher quality crystals than slow evaporation.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically drops, leading to crystallization.Effective for compounds whose solubility is highly dependent on temperature. The cooling rate is a critical parameter.
Co-crystallization The target molecule is crystallized with a second, structurally distinct molecule (a "co-former") to form a new crystalline solid with a unique structure held together by non-covalent interactions.Can be a powerful strategy for oily or difficult-to-crystallize compounds, as the co-former can provide a rigid scaffold to facilitate packing. researchgate.net

For particularly stubborn compounds, specialized techniques such as the use of crystalline sponges or co-crystallization with chaperone molecules like tetraaryladamantanes may be employed. researchgate.net

Diffraction Data Collection and Processing Methodologies

Once suitable crystals are obtained, X-ray diffraction data is collected to determine the molecular structure. This is the final experimental step before computational analysis. creative-biostructure.com The quality of the collected data is paramount for an accurate and reliable structure determination. creative-biostructure.com

The process begins with mounting a single crystal on a goniometer head and placing it in a stream of X-rays. Modern diffractometers often use two-dimensional area detectors that can measure hundreds of reflections simultaneously, drastically reducing data collection times from weeks to hours. nih.gov For very small crystals or to obtain higher resolution data, high-intensity synchrotron radiation sources are often utilized. creative-biostructure.com

If single crystals of sufficient size and quality cannot be grown, X-ray powder diffraction (XRPD) serves as an alternative. researchgate.netjst.go.jp While structure solution from powder data is more challenging due to the one-dimensional nature of the data and peak overlap, significant advancements in software and hardware have made it a viable technique for organic molecules. researchgate.netnih.gov

Key Stages in Data Collection and Processing:

Stage Description Key Considerations
Crystal Screening Initial diffraction images are taken to assess crystal quality, including the degree of mosaicity and diffraction intensity.A "good crystal" is essential for high-accuracy structural data. nih.gov
Data Collection Strategy A plan is devised to collect a complete and redundant dataset by rotating the crystal through a series of angles. The strategy aims to measure the intensity of as many unique reflections as possible to high resolution.Factors like exposure time, detector distance, and rotation angle increments are optimized.
Data Integration The raw diffraction images are processed to determine the position and intensity of each diffraction spot (reflection).Software identifies the spots and integrates their intensities above the background noise.
Data Reduction and Scaling The integrated intensities are corrected for various experimental factors (e.g., Lorentz factor, polarization), and multiple measurements of the same reflections are scaled and merged to produce a final, unique set of reflection data (h, k, l, I, σ(I)).This step is crucial for improving data quality and precision.

Structure Solution and Refinement Techniques

Structure solution is the process of using the collected diffraction data to generate an initial model of the crystal structure. This involves solving the "phase problem," as the diffraction experiment measures only the intensities (amplitudes) of the scattered X-rays, not their phases.

Primary Methods for Structure Solution:

Direct Methods: These are statistical and mathematical methods that use probability relationships between the phases of strong reflections to directly determine an initial set of phases. This is the most common method for small organic molecules like this compound.

Patterson Methods: This technique uses a Fourier transform of the diffraction intensities without phase information to create a map of interatomic vectors. It is particularly useful when a heavy atom is present in the structure.

Once an initial model is obtained, it is improved through a process called refinement . This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the experimentally observed diffraction pattern and the pattern calculated from the model. iucr.orgnih.gov The most common technique is the method of least squares, often performed using software packages like SHELXL. nih.gov The quality of the final refined structure is assessed using metrics like the R-factor, which quantifies the difference between the calculated and observed structure factors.

For structures determined from electron diffraction data or when data quality is limited, combining diffraction analysis with quantum-mechanical calculations can be a powerful refinement strategy. iucr.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insight

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the conformational properties of molecules. researchgate.netamericanpharmaceuticalreview.com Both methods measure the vibrational energies of a molecule, but they are based on different physical principles (IR absorption and Raman scattering) and have different selection rules, making them complementary. youtube.com

For this compound, vibrational spectroscopy can confirm the presence of key functional groups and provide insight into the conformation of the morpholine ring. The morpholine ring typically adopts a chair conformation, which can exist as either an equatorial or axial conformer depending on the substituent at the nitrogen atom. researchgate.netnih.gov Studies on morpholine itself have shown that the equatorial chair conformer is generally more stable. researchgate.netacs.org The vibrational spectra are sensitive to these conformational differences. researchgate.netnih.gov

The following table outlines the expected characteristic vibrational frequencies for the primary functional groups within this compound.

Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR/Raman)
**Amine (R-CH₂-NH₂) **N-H Stretch3400 - 3250 (two bands)Medium / Medium
N-H Bend (Scissoring)1650 - 1580Medium-Strong / Weak
Alkyl C-H C-H Stretch (asymmetric & symmetric)2960 - 2850Strong / Strong
C-H Bend (Scissoring & Rocking)1470 - 1350Medium / Medium
Cyclopropyl C-H C-H Stretch~3100 - 3000Medium / Medium
Ring "Breathing" Mode~1200Weak / Strong
Morpholine Ring C-O-C Stretch (asymmetric)~1140 - 1070Strong / Weak
C-N Stretch~1185 - 1165Medium / Medium
Ring Vibrations1040 - 830Medium-Strong / Medium-Strong

Data compiled from general spectroscopic tables and studies on morpholine and amine derivatives. researchgate.netresearchgate.netlibretexts.orgresearchgate.net

The C-H stretching vibrations from the methylene (B1212753) groups of the morpholine ring are expected in the 3100-2850 cm⁻¹ region. researchgate.net A band characteristic of the morpholine ring stretch is often observed around 1040 cm⁻¹. researchgate.net The presence of the primary amine is definitively identified by the two N-H stretching bands in the 3400-3250 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹. The cyclopropyl group would be indicated by C-H stretches above 3000 cm⁻¹ and characteristic ring deformation modes.

Mechanistic Organic Chemistry Studies Involving 4 Cyclopropylmorpholin 2 Yl Methanamine

Investigation of Amine Reactivity and Basicity within the Morpholine (B109124) Framework

The reactivity of the two amine groups in (4-cyclopropylmorpholin-2-yl)methanamine (B1291088) is expected to be distinct. The endocyclic nitrogen of the morpholine ring is a tertiary amine, while the exocyclic aminomethyl group is a primary amine. Generally, primary amines are more basic than tertiary amines in the gas phase due to the stabilizing effect of alkyl groups on the corresponding ammonium (B1175870) ion. However, in solution, solvation effects can alter this trend.

The basicity of amines is quantified by the pKa of their conjugate acids. msu.edumsu.edu For simple alkyl amines, pKa values typically fall in the range of 9.5 to 11.0. msu.edu The morpholine nitrogen's basicity is influenced by the electron-withdrawing inductive effect of the oxygen atom, which tends to decrease its basicity compared to a simple cyclic amine like piperidine. sci-hub.se The presence of the cyclopropyl (B3062369) group on the morpholine nitrogen is an interesting feature. Cyclopropyl groups can exhibit some degree of unsaturation and can influence the electronic properties of the nitrogen atom.

Future research should aim to experimentally determine the pKa values for both the primary amine and the morpholine nitrogen in this compound. This would provide a quantitative measure of their relative basicities and offer insights into which amine is more likely to be protonated under specific pH conditions. Such data would be crucial for understanding its behavior in biological systems and for designing synthetic transformations. nih.gov

Table 1: Predicted vs. Potential Experimental Basicity Data

Amine Functional GroupPredicted Relative BasicityPotential Experimental pKa
Primary Amine (-CH₂NH₂)Potentially higher due to less steric hindranceTo be determined
Tertiary Amine (Morpholine N)Potentially lower due to inductive effect of oxygenTo be determined

Stereochemical Influence of the Cyclopropyl Group on Adjacent Functionalities

The cyclopropyl group, being a rigid three-membered ring, can exert significant stereochemical control over reactions occurring at adjacent positions. In this compound, the cyclopropyl group is attached to the nitrogen atom of the morpholine ring. The orientation of this group relative to the morpholine ring and its substituents could influence the approach of reagents to the aminomethyl group at the C2 position.

Detailed stereochemical studies, perhaps using chiral chromatography to separate diastereomers or NMR techniques like NOESY to determine through-space interactions, would be necessary to elucidate the precise nature of this stereochemical influence.

Ring-Opening and Rearrangement Reactions of the Cyclopropyl Moiety

The cyclopropane (B1198618) ring is known for its high ring strain, which makes it susceptible to ring-opening reactions under various conditions, including treatment with electrophiles, nucleophiles, or radicals, as well as through thermal or photochemical activation. nih.govdigitellinc.com The presence of an adjacent nitrogen atom in this compound could facilitate ring-opening reactions.

For example, protonation or Lewis acid coordination to the morpholine nitrogen could activate the cyclopropyl ring towards nucleophilic attack, leading to a variety of ring-opened products. Theoretical studies have suggested that strong σ-acceptor groups can weaken the distal C-C bond of the cyclopropane ring. nih.gov Electrophilic attack on the cyclopropane ring itself is also a possibility, potentially leading to rearranged products. nih.gov

Investigating the behavior of this compound under acidic, basic, and radical conditions would be essential to map out the potential reaction pathways for the cyclopropyl group. Product analysis through techniques like mass spectrometry and NMR spectroscopy would be crucial to identify the structures of any ring-opened or rearranged products.

Stability and Transformations of the Morpholine Ring System

The morpholine ring is generally considered a stable heterocyclic system. nih.govresearchgate.net However, it can undergo transformations under certain conditions. For instance, oxidation of the nitrogen atom can occur, and extreme conditions of acid or base could potentially lead to ring cleavage.

The N-cyclopropyl substituent might influence the stability of the morpholine ring. The electronic properties of the cyclopropyl group could affect the susceptibility of the ring to oxidative or reductive cleavage. Furthermore, reactions involving the cyclopropyl group, as discussed in the previous section, could potentially lead to subsequent transformations of the morpholine ring itself.

Systematic stability studies under a range of pH, temperature, and oxidative/reductive conditions would be required to define the operational limits for synthetic manipulations involving this compound.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

For example, by monitoring the rate of a reaction at different temperatures, the activation energy could be calculated, providing insight into the energy barrier of the transition state. Similarly, comparing the thermodynamic stability of reactants and products would indicate the driving force for a particular transformation.

Such studies would allow for a more rational design of reaction conditions to favor desired products and to control the reaction outcomes.

Future Directions and Emerging Research Avenues for 4 Cyclopropylmorpholin 2 Yl Methanamine

Development of Novel and Sustainable Synthetic Routes

The advancement of (4-cyclopropylmorpholin-2-yl)methanamine (B1291088) research is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current strategies for synthesizing substituted morpholines often rely on multi-step procedures that may involve harsh reagents and generate significant waste. organic-chemistry.org Future efforts will likely focus on creating more sustainable pathways.

Key areas of development include:

Catalytic C-N and C-O Bond Formations: Exploring novel transition-metal or organocatalytic systems to construct the morpholine (B109124) ring in a single, atom-economical step.

Green Solvents and Reagents: Shifting towards the use of greener solvents, such as water or bio-derived solvents, and employing less hazardous reagents to minimize environmental impact. chemicalbook.com

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and product consistency compared to traditional batch methods. rsc.org

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Potential Challenges
Traditional Multi-step Synthesis Well-established procedures for morpholine synthesis. organic-chemistry.orgOften involves multiple protection/deprotection steps, leading to lower overall yield and increased waste.
Catalytic Asymmetric Synthesis Enables the production of enantiomerically pure isomers, which is crucial for biological applications. rsc.orgRequires the development of highly specific and efficient catalysts.
Biocatalysis Utilizes enzymes to perform reactions under mild conditions with high selectivity.Enzyme stability and substrate scope can be limiting factors.
Flow Chemistry Enhanced control over reaction parameters, improved safety, and potential for automation. rsc.orgInitial setup costs and optimization of flow conditions can be complex.

Advanced Catalyst Design for Highly Enantioselective Transformations

The stereochemistry of this compound is expected to play a critical role in its biological activity, a common feature of morpholine-containing drugs. nih.govnih.gov Therefore, the development of catalysts that can selectively produce a single enantiomer is of paramount importance.

Future research in this area will likely focus on:

Chiral Lewis Acids and Brønsted Acids: Designing novel, highly effective chiral catalysts for asymmetric cyclization and amination reactions.

Transition Metal Catalysis: Exploring iridium, rhodium, and palladium complexes with chiral ligands for enantioselective hydrogenation and C-N coupling reactions. rsc.org

Organocatalysis: Utilizing small organic molecules as catalysts to avoid the use of potentially toxic and expensive metals.

The successful development of such catalysts will be crucial for producing enantiopure this compound for pharmacological and other chirality-dependent applications.

Interdisciplinary Applications in Materials Science and Supramolecular Chemistry

While the primary focus for many morpholine derivatives is in pharmaceuticals, their unique structural and electronic properties also make them attractive candidates for materials science and supramolecular chemistry. e3s-conferences.org The presence of a nitrogen atom in the morpholine ring of this compound allows for its use as a building block in more complex architectures.

Potential applications include:

Metal-Organic Frameworks (MOFs): The amine functionality can act as a ligand to coordinate with metal ions, forming porous materials with applications in gas storage, separation, and catalysis.

Polymers and Resins: The compound could serve as a monomer or a cross-linking agent to create polymers with tailored thermal and mechanical properties. e3s-conferences.org

Self-Assembling Systems: The molecule's ability to form hydrogen bonds could be exploited to create supramolecular structures such as gels, liquid crystals, and nanoparticles.

Challenges and Opportunities in Computational Design of Analogues

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. mdpi.com For this compound, computational approaches can provide valuable insights into its properties and guide the design of novel analogues.

Key research avenues include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of this compound analogues with their biological activity or material properties.

Molecular Docking: Simulating the interaction of the compound and its derivatives with biological targets, such as enzymes and receptors, to predict their potential as therapeutic agents. nih.gov

Pharmacophore Modeling: Identifying the key structural features responsible for a desired biological effect, which can then be used to design new molecules with improved potency and selectivity. nih.gov

Despite the power of these methods, challenges remain in accurately predicting complex biological interactions and solid-state properties. Continued development of computational algorithms and force fields will be essential to overcome these limitations.

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the vast chemical space around this compound can be significantly accelerated by integrating automated synthesis with high-throughput experimentation (HTE). nih.gov This approach allows for the rapid generation and screening of large libraries of related compounds.

Future research will likely involve:

Robotic Synthesis Platforms: Utilizing automated systems to perform repetitive synthesis and purification steps, freeing up researchers to focus on experimental design and data analysis. nih.gov

Miniaturized Screening Assays: Developing and implementing high-throughput assays to quickly evaluate the biological activity or material properties of newly synthesized compounds.

Data-Driven Discovery: Employing machine learning and artificial intelligence to analyze the large datasets generated from HTE, identify promising candidates, and predict the outcomes of future experiments.

The synergy between automated synthesis and HTE will be instrumental in unlocking the full potential of this compound and its derivatives in a time- and cost-effective manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-cyclopropylmorpholin-2-yl)methanamine, and how do steric effects of the cyclopropyl group influence reaction conditions?

  • Methodology : Multi-step synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or alkylation of morpholine precursors. Key steps include:

  • Ring formation : Cyclopropanation using dichloromethane or ethyl diazoacetate under transition-metal catalysis (e.g., Rh(II)) .
  • Amine functionalization : Reductive amination or Gabriel synthesis to introduce the methanamine group.
  • Steric considerations : The cyclopropyl group may hinder nucleophilic attacks; optimizing reaction temperature (e.g., 0–25°C) and using bulky solvents (e.g., DMF) can mitigate side reactions .
    • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol to achieve >95% purity.

Q. How can researchers characterize the crystal structure of this compound to confirm its molecular configuration?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve electron density maps. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), low-temperature (100 K) data collection to minimize thermal motion .
  • Validation : Check R-factor (<5%), bond-length accuracy (±0.01 Å), and torsion angles to confirm cyclopropyl-morpholine orientation .

Q. What methodologies are recommended for assessing solubility and stability in preclinical studies?

  • Solubility : Use shake-flask method with UV-Vis spectroscopy (λ = 260–280 nm) in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) analyzed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of derivatives?

  • Methodology :

  • Derivative synthesis : Modify cyclopropyl (e.g., fluorinated analogs) or morpholine (e.g., sulfonyl substitution) groups .
  • Bioassays : Test binding affinity (IC₅₀) against serotonin/dopamine receptors via radioligand displacement assays. Compare with analogs like (4-(2-methylpropyl)phenyl)methanamine hydrochloride .
  • Key finding : Cyclopropyl enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration in rodent models .

Q. What experimental approaches are used to investigate interactions with neurotransmitter receptors?

  • In vitro : Competitive binding assays using [³H]-LSD (5-HT₂A) or [³H]-SCH23390 (D₁) receptors in HEK293 cells. Normalize data to reference ligands (e.g., ketanserin for 5-HT₂A) .
  • Computational : Molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 6A93 for 5-HT₂A) to predict binding poses. Validate via mutagenesis (e.g., Ser159Ala in D₁) .

Q. How should researchers address contradictions in biological activity data across assays?

  • Troubleshooting :

  • Assay validation : Use positive controls (e.g., clozapine for 5-HT₂A) and orthogonal methods (SPR vs. fluorescence polarization).
  • Data normalization : Correct for cell viability (MTT assay) and protein concentration (BCA assay).
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to resolve variability in EC₅₀ values .

Q. What computational strategies predict binding modes and metabolic pathways?

  • Binding mode prediction : Combine molecular dynamics (GROMACS) with free-energy perturbation (FEP) to assess cyclopropyl’s role in receptor affinity .
  • Metabolism : Use CYP450 isoform docking (CYP3A4, CYP2D6) and metabolite identification via LC-MS/MS (Q-TOF, positive ion mode) .

Q. What are critical considerations for enantioselective synthesis?

  • Chiral resolution : Use (R)-BINAP ligands in asymmetric cyclopropanation (80% ee).
  • Analysis : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or circular dichroism (CD) to confirm enantiopurity (>99% ee) .

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